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Compound of Interest

(3-Methoxyphenyl)
Compound Name:
(phenyl)methanol
CAS No.: 13391-28-1; 13391-45-2
Cat. No.: B2937894
\ J

(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative of significant interest in
organic synthesis and medicinal chemistry. Its structural framework serves as a precursor for
various more complex molecules, making its unambiguous identification and purity assessment
paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity
and integrity. This guide offers a comprehensive analysis of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for (3-Methoxyphenyl)
(phenyl)methanol.

As application scientists, we do not merely acquire data; we seek to understand its genesis.
This guide is structured to provide not only the spectral data but also the underlying scientific
rationale for the observed signals and the experimental design choices that ensure data of the
highest quality and reliability. Every step, from sample preparation to spectral interpretation, is
a self-validating component of a robust analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By
probing the magnetic properties of atomic nuclei—primarily *H and 3C—we can construct a
detailed map of the covalent framework of (3-Methoxyphenyl)(phenyl)methanol.
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Theoretical Basis: Chemical Environment and Signal
Response

The chemical shift (&) of a nucleus in an NMR spectrum is exquisitely sensitive to its local
electronic environment. Electron-withdrawing groups (like the oxygen of the alcohol and ether)
"deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. The coupling
between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals
crucial information about atomic connectivity.

Experimental Protocol: High-Resolution NMR
Spectroscopy

The following protocol outlines the best practices for acquiring high-quality NMR spectra,
ensuring both accuracy and reproducibility.

Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Design:

¢ Deuterated Solvent (CDCIs): Chloroform-d is used as it dissolves the analyte well and
provides a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability.

[1]

 Internal Standard (TMS): Tetramethylsilane (TMS) is added as a universal reference point (&
= 0.00 ppm), as its protons and carbons are highly shielded and produce a single, sharp
signal that does not typically overlap with analyte signals.[1]

e Shimming: This critical step physically adjusts the magnetic field to maximize its
homogeneity across the sample volume, resulting in sharp, well-resolved NMR signals.

Data and Interpretation: (3-Methoxyphenyl)
(phenyl)methanol

The following data were obtained in CDCls at 400 MHz for *H and 101 MHz for 3C.[2]
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IH NMR Data
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Chemical Shift

Multiplicity
(3) I ppm

Integration

Assignment

Rationale for
Assignment

7.43-7.29 Multiplet

6H

Ar-H (Phenyl ring
+ H5' of
methoxyphenyl)

These protons
are on standard
aromatic rings,
appearing in the
typical 7.2-7.5
ppm region. The
complexity arises
from overlapping

signals.

6.98 Triplet (t)

2H

H2' and H6'

These protons
on the
methoxyphenyl
ring are
influenced by the
methoxy group
and show distinct

splitting.

6.87 — 6.80 Multiplet

1H

H4

This aromatic
proton is also
part of the
methoxyphenyl

ring system.

5.83 Singlet (s)

1H

CH-OH
(Benzylic)

This proton is
attached to a
carbon bearing
two aromatic
rings and an
oxygen, resulting
in significant
deshielding. It is
a singlet as it has
no adjacent

protons.
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3.81

Singlet (s)

3H

O-CHs

The protons of
the methyl ether
group are
deshielded by
the adjacent
oxygen,
appearing as a

sharp singlet.

2.32

Singlet (s)

1H

OH

The hydroxyl
proton signal is a
singlet and its
chemical shift
can be variable.
It does not
typically couple
with other

protons.

BC NMR Data
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Chemical Shift (5) /
ppm

Carbon Type

Assignment

Rationale for
Assignment

159.7

Quaternary

C3' (ipso to OCHs)

The carbon directly
attached to the
electronegative ether
oxygen is the most
deshielded aromatic

carbon.

145.4

Quaternary

C1' (ipso to CH-OH)

This ipso-carbon is
deshielded by its
attachment to the

benzylic carbon.

143.6

Quaternary

C1 (ipso to CH-OH)

The ipso-carbon of the
unsubstituted phenyl

ring, also deshielded.

129.5

Tertiary

(615}

Aromatic CH carbon
on the methoxyphenyl

ring.

128.5

Tertiary

CH (Phenyl)

Aromatic CH carbons
on the unsubstituted

phenyl ring.

127.6

Tertiary

CH (Phenyl)

Aromatic CH carbons
on the unsubstituted

phenyl ring.

126.5

Tertiary

CH (Phenyl)

Aromatic CH carbons
on the unsubstituted

phenyl ring.

118.9

Tertiary

C2' or C6'

Aromatic CH carbons
ortho or para to the

methoxy group.

112.9

Tertiary

c4'

Aromatic CH carbon

influenced by the
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methoxy group.

Aromatic CH carbons
112.1 Tertiary C2' or C6' ortho or para to the
methoxy group.

The benzylic carbon is
significantly

76.1 Tertiary CH-OH (Benzylic) deshielded by the
attached oxygen and

two aromatic rings.

The carbon of the
methyl ether group,
deshielded by the

attached oxygen.

55.2 Primary O-CHs

Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing
a rapid method for identifying their presence.

Theoretical Basis: Molecular Vibrations

Bonds within a molecule can be conceptualized as springs. They can stretch and bend at
specific frequencies determined by the masses of the atoms and the strength of the bond. For
a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key
functional groups in (3-Methoxyphenyl)(phenyl)methanol, such as the hydroxyl (O-H), ether
(C-0), and aromatic rings (C=C, C-H), have characteristic, strong absorptions.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis
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Caption: Workflow for acquiring an ATR-FTIR spectrum.
Causality in Protocol Design:

e Background Collection: A background spectrum of the empty crystal is essential to
computationally subtract absorptions from atmospheric CO2 and H20, ensuring that the final
spectrum is solely that of the analyte.

e ATR Correction: Software-based ATR correction is applied to account for the wavelength-
dependent depth of penetration of the IR beam, making the resulting spectrum appear more
like a traditional transmission spectrum.

Predicted Spectrum and Interpretation

While a published spectrum for (3-Methoxyphenyl)(phenyl)methanol was not found, its IR
spectrum can be reliably predicted based on its functional groups and data from analogous

compounds like phenylmethanol.[3]

Predicted IR Absorptions for (3-Methoxyphenyl)(phenyl)methanol
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Wavenumber

(cm™)

Vibration Type

Assignment

Rationale and
Expected
Appearance

~3600-3200

O-H stretch

Alcohol

A strong, broad
absorption due to
hydrogen bonding of
the hydroxyl group.
This is a highly
characteristic peak for

alcohols.[3]

~3100-3000

C-H stretch

Aromatic

Medium to weak
absorptions just above
3000 cm™1,
characteristic of sp? C-
H bonds in the phenyl
rings.[3]

~2950-2850

C-H stretch

Aliphatic (CH and
CHs)

Weak absorptions
from the benzylic C-H
and the methoxy CHs

groups.

~1600, ~1490

C=C stretch

Aromatic Ring

Two or more sharp,
medium-intensity
bands characteristic of
the phenyl ring
backbone vibrations.

~1250

C-O stretch

Aryl Ether

A strong,
characteristic
absorption for the aryl-
O-CHs ether linkage.

~1050

C-O stretch

Secondary Alcohol

A strong absorption
corresponding to the
C-OH bond of the
secondary benzylic
alcohol.[3]
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation

analysis, valuable structural information.

Theoretical Basis: lonization and Fragmentation

In Electron lonization (EI) MS, high-energy electrons bombard the molecule, ejecting an
electron to form a radical cation known as the molecular ion (M*e). This ion's m/z value gives
the molecular weight. The excess energy imparted during ionization causes the molecular ion
to fragment in predictable ways, breaking at the weakest bonds and forming stable
carbocations. The resulting fragmentation pattern is a unique fingerprint of the molecule's
structure.

Experimental Protocol: Electron lonization (El)-MS

Workflow for EI-MS Analysis
Caption: Generalized workflow for Electron lonization Mass Spectrometry.
Causality in Protocol Design:

e High Vacuum: The entire process is conducted under a high vacuum to prevent ions from
colliding with air molecules, allowing them to travel unimpeded from the source to the
detector.

e 70 eV Electron Beam: This is a standard energy in EI-MS because it provides sufficient
energy to ionize and fragment most organic molecules reproducibly, leading to comparable
spectra across different instruments.

Predicted Spectrum and Interpretation

The molecular weight of (3-Methoxyphenyl)(phenyl)methanol (C14H14032) is 214.26 g/mol .
The EI-MS spectrum is expected to show a molecular ion peak at m/z = 214. The
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fragmentation will be driven by the stability of the resulting fragments, particularly benzylic
cations.

Predicted Major Fragments in the EI-MS of (3-Methoxyphenyl)(phenyl)methanol
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ml/z

lon Structure /
Loss

Fragment
Name/Type

Rationale for
Formation

214

[C14aH1402] %

Molecular lon (M+e)

The intact molecule
minus one electron.
Its presence confirms

the molecular weight.

197

[M - OHJ*

Loss of hydroxyl

radical

Loss of *OH is a
common
fragmentation

pathway for alcohols.

183

[M - OCHs]*

Loss of methoxy

radical

Cleavage of the ether
bond can lead to the
loss of a *OCHs

radical.

137

[M - CeHs]*

Loss of phenyl radical

Cleavage of the bond
between the benzylic
carbon and the
unsubstituted phenyl
ring, forming a stable
methoxy-substituted

benzylic cation.

107

[C7H7O]*

3-Methoxybenzyl

cation

Formed by cleavage
that retains the charge
on the methoxy-
substituted ring

fragment.

105

[C7Hs0]*

Benzoyl cation

A common fragment in
molecules containing
a benzyl group, often
formed through

rearrangement.
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Represents the
77 [CeHs]* Phenyl cation unsubstituted phenyl

ring after cleavage.

The most intense peak (base peak) is likely to be m/z 137, as the loss of the phenyl radical
leads to a resonance-stabilized secondary benzylic cation, further stabilized by the methoxy

group.

Conclusion

This guide provides a detailed spectroscopic characterization of (3-Methoxyphenyl)
(phenyl)methanol. The NMR data, based on experimental results, confirms the precise
arrangement of protons and carbons. The predictive analyses for IR and MS, grounded in
established chemical principles and data from analogous structures, offer a reliable framework
for confirming the molecule's identity and functional group composition. Together, these three
spectroscopic techniques provide a comprehensive and self-validating analytical toolkit for
researchers and scientists working with this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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